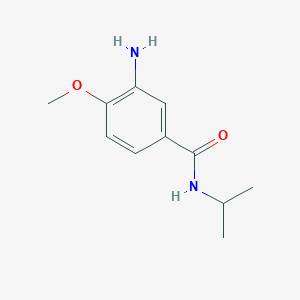

3-amino-4-methoxy-N-(propan-2-yl)benzamide

Description

Overview of Benzamide (B126) Scaffold Significance in Chemical Sciences

The benzamide scaffold, characterized by a benzene (B151609) ring attached to a primary, secondary, or tertiary carboxamide group, is a fundamental structural motif in organic chemistry. wikipedia.org Its importance stems from the chemical properties of the amide bond, which is relatively stable and participates in hydrogen bonding, a key interaction in biological systems. researchgate.net This scaffold is not only a component of numerous natural products but also serves as a versatile synthon, or building block, for the creation of more complex molecules. researchgate.netresearchgate.net In medicinal chemistry, the benzamide framework is present in a multitude of commercial drugs, highlighting its value in the design of therapeutic agents. wikipedia.org

Contextualization of Substituted Benzamides within Organic and Medicinal Chemistry Research

The functional utility of the benzamide core is greatly expanded through the introduction of various substituents on the aromatic ring and/or the amide nitrogen. The type, number, and position of these substituents can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn dictates its biological activity. Consequently, substituted benzamides have been the subject of extensive research, leading to the discovery of compounds with a wide spectrum of pharmacological effects.

These activities include, but are not limited to:

Anti-inflammatory: Certain substituted benzamides have been synthesized and shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation pathways. researchgate.netnih.gov

Anticancer: Research has demonstrated that some benzamide derivatives can act as histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy. researchgate.net

Antimicrobial: The benzamide structure is a scaffold for developing agents with antibacterial and antifungal properties. researchgate.net

The synthesis of these targeted molecules is a key focus of organic chemistry research, often involving multi-step reaction sequences to achieve the desired substitution patterns. nih.gov

Table 1: Selected Biological Activities of Substituted Benzamide Scaffolds

| Biological Activity | Target/Mechanism Example | Reference(s) |

|---|---|---|

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | researchgate.netnih.gov |

| Anticancer | Histone Deacetylase (HDAC) Inhibition | researchgate.net |

| Antipsychotic | Dopamine (B1211576) and Serotonin Receptor Antagonism | nih.gov |

| Antimicrobial | General Antibacterial/Antifungal Activity | researchgate.net |

| Analgesic | Various Mechanisms |

Research Trajectories and Academic Significance of the 3-Amino-4-methoxy-N-(propan-2-yl)benzamide Structural Motif

The specific compound, this compound, combines several structural features that are of interest in contemporary chemical research. While extensive published studies focusing solely on this exact molecule are limited, its structural components provide a basis for understanding its potential academic and research significance.

The core of the molecule is the 3-amino-4-methoxybenzamide (B96667) unit. The parent compound, 3-amino-4-methoxybenzamide, is a known chemical intermediate, notably used in the synthesis of dyes. chemicalbook.comechemi.com The presence of both an amino (-NH2) and a methoxy (B1213986) (-OCH3) group on the benzene ring makes it a richly functionalized building block. These groups can be chemically modified, allowing for the synthesis of a library of related compounds for further investigation. The substitution pattern itself is significant; for example, the related 3-amino-4-hydroxybenzenesulfonamide (B74053) scaffold is considered a useful starting point for drug design due to its combination of hydrophilic and lipophilic regions, which can enhance pharmacokinetic properties. nih.govmdpi.com

The N-(propan-2-yl) group, also known as an isopropyl group, attached to the amide nitrogen, further modifies the molecule's properties. This alkyl group increases the compound's lipophilicity and introduces steric bulk, which can influence how the molecule binds to biological targets.

The academic significance of the this compound motif lies in its potential as a scaffold for medicinal chemistry exploration. By leveraging the known biological activities of other substituted benzamides, this compound and its analogues serve as logical candidates for screening in drug discovery programs. Its synthesis and characterization contribute to the broader understanding of structure-activity relationships (SAR) within the vast chemical space of benzamide derivatives.

Table 2: Physicochemical Properties of the Related Compound 3-Amino-4-methoxybenzamide

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 17481-27-5 | chemicalbook.comnist.gov |

| Molecular Formula | C8H10N2O2 | chemicalbook.comnist.gov |

| Molecular Weight | 166.18 g/mol | chemicalbook.comnist.gov |

| Melting Point | 124-127 °C | chemicalbook.com |

| Appearance | White to light yellow powder/crystal | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methoxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)13-11(14)8-4-5-10(15-3)9(12)6-8/h4-7H,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIHEBFNONPUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Advanced Analytical Characterization Research of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) Data Analysis

Specific ¹H NMR data for 3-amino-4-methoxy-N-(propan-2-yl)benzamide, which would provide information on the chemical environment of protons, their multiplicity, and coupling constants, is not available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy for Carbon Framework Analysis

Detailed ¹³C NMR spectroscopic data, which is essential for identifying the carbon skeleton of the molecule, could not be located for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Information regarding the application of two-dimensional NMR techniques such as COSY, HSQC, and HMBC to elucidate the detailed connectivity and spatial relationships of atoms within this compound is not present in the available scientific literature.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy Studies

Specific Fourier Transform Infrared (FTIR) spectroscopy data for this compound, which would detail the characteristic vibrational modes of its functional groups, could not be found.

Raman Spectroscopy Investigations

No specific Raman spectroscopy investigations for this compound were identified in the course of this research.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for elucidating the structure of chemical compounds. It provides precise information about the molecular weight and the fragmentation pattern of a molecule, which aids in its unambiguous identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can confirm the molecular formula of this compound, which is C₁₁H₁₆N₂O₂. The theoretical monoisotopic mass of the neutral molecule is 208.1212 Da. In typical soft ionization techniques like electrospray ionization (ESI), the molecule is observed as a protonated species [M+H]⁺ or other adducts. The high mass accuracy of HRMS allows for the differentiation of the target compound from other potential molecules with the same nominal mass but different elemental compositions.

| Adduct Form | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ (Protonated) | [C₁₁H₁₇N₂O₂]⁺ | 209.1285 |

| [M+Na]⁺ (Sodium Adduct) | [C₁₁H₁₆N₂O₂Na]⁺ | 231.1104 |

| [M+K]⁺ (Potassium Adduct) | [C₁₁H₁₆N₂O₂K]⁺ | 247.0843 |

This table presents the predicted high-resolution mass-to-charge ratios for common adducts of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information.

For this compound, the fragmentation is predicted to occur at the most labile bonds. A primary fragmentation pathway for N-substituted benzamides is the cleavage of the amide (N-CO) bond. rsc.org Another expected fragmentation is the loss of the N-alkyl substituent. Based on these principles, a plausible fragmentation pathway for the [M+H]⁺ ion (m/z 209.13) can be proposed:

Loss of Propene: A common fragmentation for isopropyl-substituted compounds involves the loss of a neutral propene molecule (C₃H₆, 42.05 Da), leading to the formation of a primary amide fragment ion at m/z 167.08.

Amide Bond Cleavage: Cleavage of the bond between the carbonyl carbon and the nitrogen atom can result in two characteristic ions.

Formation of the 3-amino-4-methoxybenzoyl cation at m/z 150.06, resulting from the loss of isopropylamine.

Formation of the protonated N-isopropyl amide fragment, though less common.

Loss of Ammonia (B1221849): The primary amine on the aromatic ring could potentially lose ammonia (NH₃, 17.03 Da) under certain conditions, particularly after initial fragmentation.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 209.13 | 167.08 | C₃H₆ (Propene) | 3-amino-4-methoxybenzamide (B96667) ion |

| 209.13 | 150.06 | C₃H₈N (Isopropylamine) | 3-amino-4-methoxybenzoyl cation |

| 150.06 | 122.06 | CO (Carbon Monoxide) | 3-amino-4-methoxyphenyl cation |

| 150.06 | 135.04 | CH₃ (Methyl radical) | Ion resulting from loss of methoxy (B1213986) methyl group |

This table outlines the predicted fragmentation pattern for the protonated molecule of this compound in an MS/MS experiment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This method would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of this compound.

A successful crystallographic analysis would reveal:

The planarity of the substituted benzene (B151609) ring.

The specific bond lengths of the C-N, C=O, and C-O bonds within the amide and methoxy functional groups.

The conformation of the N-isopropyl group relative to the plane of the amide bond.

While no experimental crystallographic data is currently published for this specific compound, a data table from such an analysis would typically include the parameters listed below.

| Crystallographic Parameter | Expected Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell, e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | Volume of the unit cell (ų) |

| Z | Number of molecules per unit cell |

| Calculated Density | Density of the crystal (g/cm³) |

| R-factor | Indicator of the quality of the structural model fit to data |

This table describes the type of data obtained from a single-crystal X-ray diffraction experiment.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are fundamental for separating the target compound from impurities, determining its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method would be most suitable. thermofisher.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The compound, being moderately polar, would elute at a characteristic retention time under specific conditions. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. UV-Vis detection would be effective due to the aromatic ring acting as a chromophore.

| HPLC Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-based gradient from high aqueous content to high organic content |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Injection Volume | 5-20 µL |

| Detection | UV-Vis at a wavelength such as 254 nm or Diode Array Detector (DAD) for spectra |

This table presents a set of typical, hypothetical parameters for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Due to the presence of polar -NH₂ and amide -NH- groups, which can cause poor peak shape and thermal instability, direct GC analysis of this compound may be challenging. thermofisher.com

To overcome this, a derivatization step is often required to increase the compound's volatility and thermal stability. jfda-online.com This involves reacting the active hydrogens on the nitrogen atoms with a derivatizing agent (e.g., silylation with BSTFA or acylation with trifluoroacetic anhydride) to form less polar derivatives. After derivatization, the compound can be readily analyzed by GC-MS, yielding a sharp chromatographic peak and a mass spectrum that can be used for identification and confirmation.

| GC-MS Parameter | Typical Condition |

| Column | Capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250-280 °C |

| Oven Program | Start at a low temperature (e.g., 100 °C), then ramp to a high temperature (e.g., 280 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| MS Transfer Line Temp | 280 °C |

This table outlines a plausible set of parameters for the GC-MS analysis of a derivatized form of this compound.

Computational and Theoretical Studies on the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of 3-amino-4-methoxy-N-(propan-2-yl)benzamide at the atomic level. These methods are instrumental in elucidating the electronic structure and predicting the chemical reactivity of the molecule.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G** basis set, are employed to determine the molecule's most stable three-dimensional conformation, a process known as geometry optimization. ias.ac.in This optimization minimizes the energy of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles. The adjacent methoxy (B1213986) and amino groups suggest the potential for intramolecular hydrogen bonding, a feature that can be confirmed through structural parameter analysis derived from these calculations. ias.ac.in

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Length | C=O (amide) | ~1.24 Å |

| Bond Angle | O=C-N (amide) | ~122° |

| Bond Angle | C-O-C (methoxy) | ~118° |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap implies higher chemical reactivity and lower stability. nih.gov For benzamide (B126) derivatives, these values are calculated to predict how the molecule will interact with other species. researchgate.net

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -5.8 |

| LUMO Energy | ELUMO | -1.2 |

| Energy Gap | ΔE | 4.6 |

| Chemical Hardness | η | 2.3 |

| Chemical Potential | μ | -3.5 |

| Electrophilicity Index | ω | 2.68 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color spectrum. Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. For this compound, the MEP map would show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, identifying them as key sites for interaction. ias.ac.in

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Binding Mode Prediction with Macromolecular Targets

Molecular docking simulations can predict the binding mode of this compound within the active site of a macromolecular target. chemrxiv.org The process involves generating a multitude of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them based on their predicted binding affinity. scispace.com These predictions are crucial for understanding the structural basis of molecular recognition. For instance, docking studies on similar benzamide derivatives have successfully predicted their binding poses within G-protein coupled receptors. chemrxiv.org

| Parameter | Value |

|---|---|

| Binding Energy | -8.5 kcal/mol |

| Inhibition Constant (Ki) | 1.2 µM |

| Interacting Residues | Tyr101, Ser125, Phe250 |

Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting the binding pose, molecular docking provides a detailed profile of the non-covalent interactions between the ligand and the protein. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, are fundamental to the stability of the ligand-protein complex. For this compound, the amino and carbonyl groups are likely to form hydrogen bonds with polar residues in the active site, while the aromatic ring and the isopropyl group can engage in hydrophobic and van der Waals interactions.

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Ser125 (O) | 2.9 |

| Hydrogen Bond | Carbonyl O | Tyr101 (OH) | 3.1 |

| Hydrophobic | Isopropyl group | Phe250 | 3.8 |

| Pi-Pi Stacking | Benzene (B151609) ring | Phe250 | 4.2 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

In a typical MD simulation study, a force field (a set of empirical potential energy functions) would be selected to describe the interactions between atoms. The system would then be solvated in a chosen solvent, often water, to mimic physiological conditions. Following energy minimization and equilibration steps, the production phase of the simulation would generate a trajectory of atomic positions and velocities over a specified time period.

Analysis of this trajectory would reveal the dominant conformations of the molecule, the flexibility of its various functional groups (such as the propan-2-yl group and the methoxy group), and the intramolecular hydrogen bonding patterns that contribute to its stability. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to quantify the stability of the molecule's structure and the mobility of its constituent atoms, respectively.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a set of biologically active analogues of this compound were available, a QSAR study could be performed to predict the activity of new, unsynthesized compounds and to understand the structural features crucial for their biological effects.

Descriptor Generation and Selection

The initial step in QSAR modeling involves the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges) properties.

Following the generation of a large pool of descriptors, a crucial step is the selection of a smaller, more relevant subset. This is necessary to avoid overfitting the model and to ensure its predictive power. Various statistical methods, such as correlation analysis and principal component analysis (PCA), are employed to identify and retain the most informative descriptors that are highly correlated with the biological activity and have low inter-correlation.

Statistical Model Development and Validation

With the selected descriptors, a mathematical model is developed to correlate them with the observed biological activity. Several statistical methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms like support vector machines (SVM) and random forest (RF).

The developed QSAR model must be rigorously validated to assess its reliability and predictive ability. This is typically achieved through internal validation techniques, such as leave-one-out cross-validation (LOO-CV), and external validation using an independent test set of compounds that were not used in the model development. Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error of prediction (RMSEP) are calculated to evaluate the model's performance. A robust and validated QSAR model can then be used to guide the design of new compounds with potentially enhanced activity.

While the specific data for this compound is not available, the methodologies described above represent the standard computational approaches that would be utilized to investigate its molecular behavior and structure-activity relationships. Future research efforts are needed to generate the experimental and computational data required for a thorough understanding of this compound.

Structure Activity Relationship Sar Studies of 3 Amino 4 Methoxy N Propan 2 Yl Benzamide Derivatives

Impact of Substituent Modifications on Molecular Interactions

The biological activity of benzamide (B126) derivatives is highly sensitive to the nature and position of substituents on the aromatic ring and the amide moiety. These modifications influence the molecule's electronic properties, lipophilicity, and ability to form key interactions with biological targets.

The amino group on the benzamide ring is a critical determinant of activity, and its modification can significantly alter a compound's properties. The position of this group is paramount; studies on related substituted benzamides have shown that moving a substituent from the ortho to the meta or para position can drastically change biological activity and selectivity. mdpi.com For instance, in one series of 2-phenoxybenzamides, a para-substituted analog displayed the highest activity and selectivity, while the corresponding meta-substituted derivative was only moderately active. mdpi.com

The nature of the substitution at the amino position also plays a vital role. Alkylation of the amino group, such as converting the 3-amino group to a 3-(methylamino) group, has been explored to enhance metabolic stability. nih.gov This modification can prevent metabolic reactions that target the primary amine without necessarily diminishing the desired biological activity. nih.gov Furthermore, the amino group serves as a versatile synthetic handle for creating diverse derivatives, such as Schiff bases and aminoketones, which can modulate the compound's interaction with its target. mdpi.com The presence of both hydrophilic (amino) and lipophilic (aromatic ring) regions in the molecule is considered beneficial for improving pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). mdpi.comresearchgate.net

| Modification of Amino Group | Rationale / Observed Effect | Reference |

| Positional Isomerism | Shifting substituent position (ortho, meta, para) significantly alters activity and selectivity. | mdpi.com |

| Alkylation (e.g., -NH₂ to -NHCH₃) | Can improve metabolic stability. | nih.gov |

| Derivatization (e.g., Schiff Bases) | Creates diverse analogs to probe target interactions. | mdpi.com |

The methoxy (B1213986) group at the 4-position of the benzamide core influences the molecule's activity through both steric and electronic effects. As an electron-donating group, it modulates the electron density of the aromatic ring, which can affect binding affinity. Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a receptor's binding pocket.

Theoretical conformational studies on ortho-methoxybenzamides highlight the importance of this group in defining the molecule's preferred three-dimensional shape. nih.gov The interaction between the methoxy group and the amide side chain can favor specific "folded" or "extended" conformations, one of which may be the pharmacologically active conformer required for receptor binding. nih.gov While direct modifications of the 4-methoxy group in the title compound are not extensively detailed, SAR studies on related scaffolds consistently show that substituents on the benzamide ring are essential for potency. chemrxiv.org For example, adding substituents at the 2-position of a related benzamide series led to increased potency, whereas substitutions at other positions were not tolerated, underscoring the sensitivity of the core to modification. chemrxiv.org

In one study, replacing a flexible aminoalcohol side chain with more rigid cycloalkanes resulted in reduced potency. chemrxiv.org Further modifications, such as extending the alkyl chain of the side group, also had negative or minimal effects on potency compared to the parent compound. chemrxiv.org This suggests that the size, flexibility, and nature of the N-substituent are finely tuned for optimal interaction with the biological target. The isopropyl group on the title compound likely offers a balance of these properties, filling a specific hydrophobic pocket in the target protein without introducing steric hindrance.

| N-Substituent Modification | Observed Effect on Potency | Reference |

| Replacement with Cycloalkanes | Reduced potency | chemrxiv.org |

| Extension of Alkyl Chain | Similar or slightly decreased potency | chemrxiv.org |

| Introduction of Hydroxy or Methoxy Groups | Decreased potency | chemrxiv.org |

Conformational Analysis and Stereochemical Impact on SAR

The three-dimensional conformation of a molecule is a critical factor governing its interaction with a biological target. For derivatives of 3-amino-4-methoxy-N-(propan-2-yl)benzamide, the rotational freedom around several single bonds allows the molecule to adopt multiple conformations. Theoretical conformational analysis of related o-methoxybenzamides has revealed the existence of low-energy "folded" and "extended" conformers. nih.gov The folded conformers are stabilized by an intramolecular hydrogen bond between the amide N-H and the methoxy oxygen, while the extended conformers are more linear. nih.govacs.org

The relative stability of these conformers can be just a few kilocalories per mole apart, meaning that both may exist in equilibrium. nih.gov However, it is often a single, specific conformation—the "active conformer"—that is responsible for the pharmacological effect. nih.gov The design of conformationally locked derivatives, where rotational freedom is restricted, is a strategy used to favor the active conformer and potentially increase potency and selectivity. nih.gov Therefore, understanding the conformational preferences and the stereochemical features of these derivatives is essential for rational drug design.

Exploration of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic parameters. nih.gov The amide bond in the benzamide core is a common target for bioisosteric replacement.

Studies on benzamide analogs have explored replacing the amide carbonyl oxygen with sulfur (to form a thioamide) or selenium (to form a selenoamide). nih.gov In one such study, these modifications were well-tolerated and resulted in compounds that retained or even exceeded the activity of the parent amide. nih.gov This suggests that the geometry of the amide bond is a key feature for activity, which is preserved in thioamides and selenoamides. nih.gov In contrast, other bioisosteric replacements, such as N-alkylamides and sulfonamides, led to a significant loss of activity in the same assay. nih.gov

Other non-classical bioisosteres for the amide group include various five-membered heterocyclic rings like oxadiazoles, triazoles, or imidazoles. nih.govdrughunter.com These rings can mimic the hydrogen bonding pattern and planarity of the amide group while offering improved metabolic stability and other physicochemical properties. drughunter.com The trifluoroethylamine group has also emerged as a potential amide bioisostere, as its electronegativity can mimic the carbonyl group while reducing susceptibility to proteolysis. drughunter.com

| Amide Bioisostere | Effect on Activity (in specific anthelmintic assay) | Reference |

| Thioamide (-C(=S)NH-) | Activity retained (92% of reference) | nih.gov |

| Selenoamide (-C(=Se)NH-) | Activity retained (100% of reference) | nih.gov |

| N-Alkylamide (-CH₂-NH-) | Significant loss of activity | nih.gov |

| Sulfonamide (-SO₂-NH-) | No significant activity | nih.gov |

| Urea (B33335) (-NH-C(=O)NH-) | Moderate activity (~47% of reference) | nih.gov |

Synthetic Accessibility and SAR Optimization

The exploration of SAR is intrinsically linked to synthetic accessibility. The design of an efficient and flexible synthetic route is crucial for generating a diverse library of analogs for biological testing. The synthesis of benzamide derivatives typically involves the coupling of a substituted benzoic acid with a corresponding amine. For example, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide was synthesized in a two-step process: alkylation of 3-amino-4-methoxybenzoic acid, followed by a condensation reaction with 4-chloroaniline (B138754) using standard coupling reagents. nih.gov

SAR optimization is an iterative process where biological data from one set of compounds informs the design of the next generation of molecules. nih.gov This process aims to enhance desired properties like potency and selectivity while minimizing undesirable ones. For instance, an SAR exploration of benzamide fragments designed to target a specific enzyme site led to the identification of a 4'-chlorine substituted methyl amide with significantly improved potency over the initial leads. nih.gov This optimization often involves balancing multiple factors, such as improving target affinity while maintaining or improving properties like solubility and oral bioavailability. nih.govnih.gov The synthetic routes are often designed to allow for late-stage diversification, enabling chemists to readily modify specific parts of the molecule, such as the N-substituent or groups on the aromatic ring, to fine-tune the activity profile. chemrxiv.org

Mechanistic Research on Molecular Target Interactions and Biological Pathways

Investigation of Enzyme Inhibitory Mechanisms (In Vitro Studies)

Despite a comprehensive search, no specific studies on the enzyme inhibitory mechanisms of 3-amino-4-methoxy-N-(propan-2-yl)benzamide were identified in the available scientific literature.

Enzyme Kinetics Studies

No data from enzyme kinetics studies for this compound are currently available in published research. Therefore, its kinetic parameters, such as K_i_ (inhibition constant) and the mechanism of enzyme interaction, remain uncharacterized.

Competitive, Non-competitive, and Mixed-Type Inhibition Characterization

There are no published in vitro studies that characterize the mode of enzyme inhibition by this compound. Consequently, it is not known whether this compound acts as a competitive, non-competitive, or mixed-type inhibitor against any specific enzyme targets.

Receptor Binding Affinity Studies (In Vitro)

No in vitro receptor binding affinity studies for this compound have been reported in the scientific literature. As a result, its affinity and selectivity for specific receptors are currently unknown.

Interaction with Cellular Components and Pathways (In Vitro)

Research on the direct interaction of this compound with cellular components and its effects on specific cellular pathways has not been documented in the available literature.

Cell Cycle Modulation Studies

There are no available studies that have investigated the effects of this compound on cell cycle progression. Therefore, its potential to induce cell cycle arrest at any phase (e.g., G1, S, G2, or M) has not been determined.

Apoptosis Induction Mechanisms

The ability of this compound to induce apoptosis and the underlying molecular mechanisms, such as caspase activation or involvement of the Bcl-2 family of proteins, have not been investigated in any published in vitro studies.

Data Tables

Due to the absence of research findings for this compound in the specified areas of investigation, no data tables can be generated.

Future Directions and Advanced Research Considerations

Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the exploration of benzamide derivatives is no exception. nih.govjsr.org These computational tools are being employed to accelerate the identification of promising drug candidates, predict their biological activities, and optimize their molecular structures. nih.govnih.gov

For instance, researchers are utilizing ML models to predict the interaction of benzamide compounds with specific protein targets, aiding in the design of molecules with high affinity and selectivity. nih.gov Generative models are also being used to design novel benzamide structures with optimized drug-like properties. nih.gov The synergy between AI and medicinal chemistry is poised to unlock new avenues for the discovery of innovative benzamide-based therapeutics. mdpi.com

Novel Analytical Techniques for Enhanced Characterization

The precise characterization of newly synthesized benzamide derivatives is crucial for understanding their structure-activity relationships. Modern analytical techniques provide unprecedented detail about the molecular architecture and physicochemical properties of these compounds.

High-resolution mass spectrometry (HRMS), coupled with techniques like liquid chromatography (LC-MS), allows for the accurate determination of molecular weight and elemental composition, confirming the identity of synthesized benzamides. Spectroscopic methods, including Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR), are indispensable for elucidating the structural features of these molecules. mdpi.comijsrst.comresearchgate.net For example, FTIR can identify the characteristic functional groups within a benzamide derivative, while NMR provides detailed information about the connectivity and spatial arrangement of atoms. mdpi.comresearchgate.net

X-ray crystallography remains the gold standard for determining the three-dimensional structure of crystalline benzamide compounds, offering insights into their conformation and intermolecular interactions. These advanced analytical tools are essential for validating the synthesis of novel benzamides and for providing the structural information needed for computational modeling and drug design. researchgate.net

Expanding the Scope of Molecular Target Exploration

The therapeutic potential of benzamide derivatives extends across a wide range of diseases, owing to their ability to interact with a diverse array of molecular targets. While historically known for their activity as dopamine (B1211576) receptor antagonists in antipsychotic drugs, current research is unveiling a much broader spectrum of biological activity.

Recent studies have focused on designing benzamide derivatives that target enzymes implicated in various pathologies. For example, substituted benzamides have been investigated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes involved in the pathogenesis of Alzheimer's disease. mdpi.com Other research has explored benzamides as glucokinase activators for the potential treatment of type 2 diabetes. nih.gov The versatility of the benzamide scaffold allows for its modification to achieve high affinity and selectivity for a specific molecular target. mdpi.com

The exploration of novel targets for benzamide compounds is an active area of research, with the potential to yield new treatments for cancer, inflammatory disorders, and infectious diseases. Computational approaches, such as molecular docking, are being used to predict the binding of benzamide derivatives to various protein targets, guiding the synthesis of new compounds with desired biological activities. researchgate.net

Development of High-Throughput Screening Methodologies for Benzamide Derivatives

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large libraries of chemical compounds against a specific biological target. bmglabtech.comdrugtargetreview.com This approach has become a cornerstone of modern drug discovery, allowing for the efficient identification of "hit" compounds that can be further optimized into lead drug candidates. bmglabtech.com

In the context of benzamide research, HTS assays are employed to screen extensive libraries of benzamide derivatives for their ability to modulate the activity of a particular enzyme or receptor. nih.gov These assays are typically performed in a miniaturized format, such as 96- or 384-well plates, and utilize automated liquid handling systems and robotic platforms to achieve high throughput. nih.govyoutube.com

A variety of detection methods are used in HTS, with fluorescence-based assays being particularly common due to their high sensitivity and suitability for automation. drugtargetreview.com The data generated from HTS campaigns can be vast, and computational tools are essential for its analysis and for the identification of promising benzamide "hits." ewadirect.com Virtual screening, a computational HTS approach, is also used to screen large virtual libraries of benzamide compounds against a target's three-dimensional structure, prioritizing a smaller subset for laboratory synthesis and testing. ewadirect.com

Strategic Design for Multi-Targeted Benzamide Compounds

Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. This has led to a growing interest in the development of multi-targeted drugs, which are single molecules designed to interact with two or more distinct biological targets. nih.govnorthwestern.edu The benzamide scaffold is well-suited for the design of such multi-functional ligands. mdpi.com

One strategy for designing multi-targeted benzamides involves the combination of two or more pharmacophores—the specific structural features responsible for a molecule's biological activity—into a single hybrid molecule. researchgate.net For example, a benzamide derivative could be designed to incorporate pharmacophoric elements that allow it to inhibit both an enzyme and interact with a receptor involved in a particular disease. researchgate.net

This approach offers several potential advantages over combination therapy with multiple single-target drugs, including improved efficacy, a better side-effect profile, and simpler pharmacokinetics. nih.gov The rational design of multi-targeted benzamide compounds requires a deep understanding of the structure-activity relationships for each target and often involves the use of computational modeling to optimize the linker and spatial orientation of the different pharmacophoric moieties. mdpi.com

Interactive Data Table of Benzamide Derivatives and Their Targets

| Compound Name | Target(s) | Potential Therapeutic Area |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE, BACE1 | Alzheimer's Disease |

| Pyrazole benzamide derivatives | Glucokinase | Type 2 Diabetes |

| N-(phenylcarbamothioyl)benzamide derivatives | Undisclosed | Anti-inflammatory |

| 3-amino-4-methoxy-N-(propan-2-yl)benzamide | Not specified | Not specified |

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-amino-4-methoxy-N-(propan-2-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-amino-4-methoxybenzoic acid with isopropylamine using activating agents like HBTU or DCC in anhydrous dichloromethane or acetonitrile. Key parameters include maintaining a temperature of 0–5°C during coupling to minimize side reactions and using triethylamine as a base to neutralize HCl byproducts. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization may require iterative adjustments of stoichiometry, solvent polarity, and reaction time .

Q. How should researchers characterize the structural integrity of this compound?

Comprehensive characterization involves:

- NMR spectroscopy : and NMR to confirm aromatic protons, methoxy, and amide linkages.

- IR spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H].

- Elemental analysis : Confirming C, H, N, and O percentages within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling intermediates during synthesis?

Prior to scaling reactions, conduct a hazard analysis for reagents like acyl chlorides (e.g., skin corrosion risk) and volatile solvents (e.g., dichloromethane). Use fume hoods, PPE (nitrile gloves, lab coats), and monitor thermal stability of intermediates via DSC to prevent decomposition. Ames testing is advised for mutagenicity screening, especially for anomeric amide derivatives .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives targeting bacterial proliferation pathways?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize interactions with bacterial targets like acps-pptase enzymes. Molecular docking (AutoDock Vina) identifies binding affinities to conserved active-site residues. Pair this with in vitro assays (MIC determination) to validate dual-target inhibition, a hypothesized requirement for halting bacterial growth .

Q. What strategies resolve contradictions in reported reaction yields for benzamide derivatives?

Discrepancies often arise from unaccounted variables like trace moisture or reagent purity. Use design of experiments (DoE) to systematically evaluate factors:

- Critical parameters : Solvent dryness (Karl Fischer titration), catalyst loading (e.g., 1–5 mol% Pd/C for hydrogenation).

- Statistical tools : ANOVA identifies significant variables; response surface methodology (RSM) optimizes conditions. Cross-validate findings with independent replicates and benchmark against literature protocols .

Q. How do substituents on the benzamide core influence pharmacokinetic properties?

The methoxy group enhances metabolic stability by reducing cytochrome P450 oxidation. The trifluoromethyl group (if introduced) increases lipophilicity (logP ~2.5), improving membrane permeability. Pharmacokinetic studies in rodent models should assess oral bioavailability (>50% target) and plasma half-life (t >4 hours) using LC-MS/MS quantification .

Q. What analytical techniques detect and quantify degradation products under accelerated stability conditions?

Subject the compound to ICH Q1A(R2)-recommended stress testing (40°C/75% RH, 0.1N HCl/NaOH, 3% HO). Analyze degradation via:

- HPLC-DAD : Reverse-phase C18 column, gradient elution (water/acetonitrile + 0.1% TFA).

- LC-HRMS : Identify major degradants (e.g., hydrolyzed amide or demethylated products).

- Kinetic modeling : Determine degradation rate constants (k) and shelf-life predictions .

Methodological Considerations

Q. How to design a robust SAR study for benzamide derivatives targeting enzyme inhibition?

- Core modifications : Systematically vary substituents (e.g., methoxy → ethoxy, amino → nitro).

- Assays : Use fluorescence-based enzymatic assays (e.g., NADH depletion for dehydrogenase targets).

- Data normalization : Express IC values relative to positive controls (e.g., known inhibitors).

- Statistical rigor : Include triplicate measurements and apply Benjamini-Hochberg correction for multiple comparisons .

Q. What in silico tools predict metabolic pathways for early-stage toxicity screening?

Software like ADMET Predictor or Schrödinger’s QikProp estimates Phase I/II metabolism sites. Prioritize derivatives with:

- Low risk of forming reactive metabolites (e.g., quinone imines).

- High plasma protein binding (>90%) to reduce off-target effects. Validate predictions with microsomal stability assays (human liver microsomes, CL <15 μL/min/mg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.